![molecular formula C15H10N2O7 B11966657 2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11966657.png)
2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid is an organic compound that features a carboxyphenyl group and a nitrobenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid typically involves the reaction of 3-carboxyaniline with 5-nitroisophthaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 2-[(3-Carboxyphenyl)carbamoyl]-5-aminobenzoic acid.
Reduction: 2-[(3-Hydroxyphenyl)carbamoyl]-5-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor studies, it can act as a ligand, modulating receptor activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-Carboxyphenyl)carbamoyl]benzoic acid
- 2-[(3-Carboxyphenyl)carbamoyl]-4-nitrobenzoic acid
- 2-[(3-Carboxyphenyl)carbamoyl]-6-nitrobenzoic acid
Uniqueness
2-[(3-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid is unique due to the specific positioning of the nitro group on the benzoic acid moiety, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H10N2O7 |
|---|---|
Poids moléculaire |
330.25 g/mol |
Nom IUPAC |
2-[(3-carboxyphenyl)carbamoyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C15H10N2O7/c18-13(16-9-3-1-2-8(6-9)14(19)20)11-5-4-10(17(23)24)7-12(11)15(21)22/h1-7H,(H,16,18)(H,19,20)(H,21,22) |
Clé InChI |
FLOQPNCRONAYIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


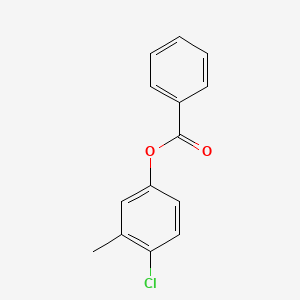
![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11966584.png)
![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)
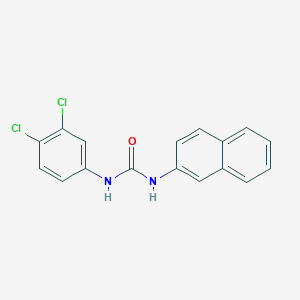
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966610.png)
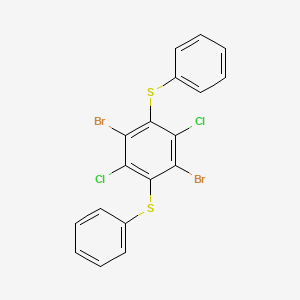

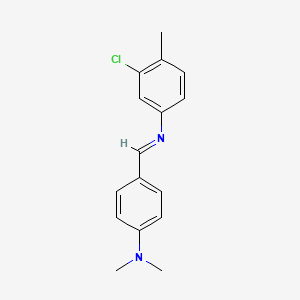

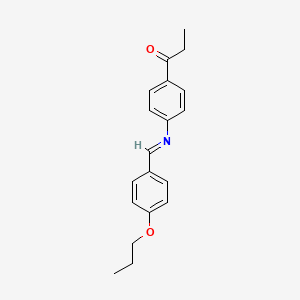
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966636.png)
![9-(4-ethylphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11966652.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11966656.png)

